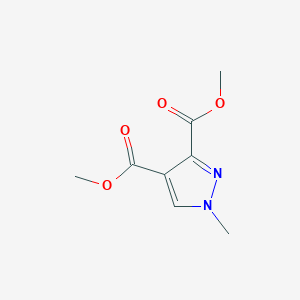![molecular formula C25H22BrF3N2O2 B10906905 6-[(Z)-1-bromo-2-phenyl-vinyl]-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B10906905.png)
6-[(Z)-1-bromo-2-phenyl-vinyl]-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(Z)-1-bromo-2-phenyl-vinyl]-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Z)-1-bromo-2-phenyl-vinyl]-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the synthesis of the benzodiazepine core through a cyclocondensation reaction of aminobenzophenones with appropriate reagents.
Introduction of the Bromo-Phenyl-Vinyl Group: The bromo-phenyl-vinyl group is introduced via a palladium-catalyzed arylation/oxidation reaction.
Addition of the Trifluoroacetyl Moiety: The trifluoroacetyl group is incorporated through an acylation reaction using trifluoroacetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, scalability, and safety. Continuous flow synthesis has been successfully applied to the production of various benzodiazepines, allowing for efficient and high-yielding processes .
Chemical Reactions Analysis
Types of Reactions
6-[(Z)-1-bromo-2-phenyl-vinyl]-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromo group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the phenyl-vinyl and trifluoroacetyl moieties.
Cyclization Reactions: The benzodiazepine core can participate in cyclization reactions, forming fused ring systems with potential biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for arylation, trifluoroacetyl chloride for acylation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and selectivity .
Major Products
Major products formed from these reactions include substituted benzodiazepines, oxidized or reduced derivatives, and fused ring systems with enhanced pharmacological properties .
Scientific Research Applications
6-[(Z)-1-bromo-2-phenyl-vinyl]-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-[(Z)-1-bromo-2-phenyl-vinyl]-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. Benzodiazepines enhance the inhibitory effects of GABA by binding to specific sites on the GABA-A receptor, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the sedative, anxiolytic, and anticonvulsant effects commonly associated with benzodiazepines .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-[(Z)-1-bromo-2-phenyl-vinyl]-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one include other benzodiazepines such as diazepam, fludiazepam, nordazepam, nitrazepam, clonazepam, and oxazepam .
Uniqueness
What sets this compound apart is its unique structural features, including the bromo-phenyl-vinyl group and the trifluoroacetyl moiety. These features contribute to its distinct chemical behavior, making it a valuable compound for research and potential therapeutic applications .
properties
Molecular Formula |
C25H22BrF3N2O2 |
|---|---|
Molecular Weight |
519.4 g/mol |
IUPAC Name |
6-[(Z)-1-bromo-2-phenylethenyl]-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C25H22BrF3N2O2/c1-24(2)13-18-21(20(32)14-24)22(16(26)12-15-8-4-3-5-9-15)31(23(33)25(27,28)29)19-11-7-6-10-17(19)30-18/h3-12,22,30H,13-14H2,1-2H3/b16-12- |
InChI Key |
QSFPRZFGMMHING-VBKFSLOCSA-N |
Isomeric SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C(F)(F)F)/C(=C/C4=CC=CC=C4)/Br)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C(F)(F)F)C(=CC4=CC=CC=C4)Br)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethylphenyl)-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10906824.png)
![2-[(4-ethoxyphenyl)amino]-N'-[(E)-pyridin-2-ylmethylidene]butanehydrazide](/img/structure/B10906829.png)
![2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-chlorophenyl)methylidene]propanehydrazide](/img/structure/B10906836.png)
![N'-[(Z)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide](/img/structure/B10906838.png)
![N'-{(1E)-1-[4-(difluoromethoxy)phenyl]ethylidene}-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10906841.png)
![3-(difluoromethyl)-N-[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10906856.png)

![4-Bromo-N~1~-(2-{2-[(E)-1-(2,4-dimethoxyphenyl)methylidene]hydrazino}-1-methyl-2-oxoethyl)benzamide](/img/structure/B10906862.png)
![2-{[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethan-1-amine](/img/structure/B10906870.png)

![3-chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline](/img/structure/B10906897.png)
![2-{(2E)-2-[(6-methylpyridin-2-yl)methylidene]hydrazinyl}-1H-benzimidazole](/img/structure/B10906913.png)
![2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B10906917.png)
![methyl 6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10906918.png)
